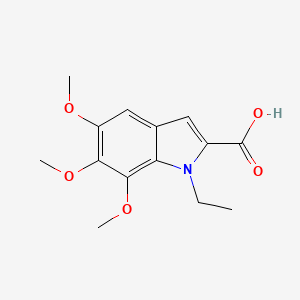
N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide, commonly referred to as NMP, is an important chemical compound that has a wide range of applications in scientific research and laboratory experiments. NMP is a derivative of naphthalene and is a colorless, odorless, crystalline solid. It is soluble in polar solvents such as water, alcohols, and ethers and is insoluble in non-polar solvents. NMP has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and biochemistry.
Applications De Recherche Scientifique
NMP has a wide range of applications in scientific research. It has been used in drug synthesis, enzyme inhibition, and biochemistry. In drug synthesis, NMP has been used to synthesize a variety of drugs, including anti-cancer drugs, antibiotics, and antiviral agents. In enzyme inhibition, NMP has been used to inhibit the activity of enzymes involved in metabolic pathways. In biochemistry, NMP has been used to study the structure and function of proteins.
Mécanisme D'action
Target of Action
N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide, also known as 2-(6-methoxynaphthalen-2-yl)propanamide, primarily targets the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis , making it an attractive target for the development of novel antibacterial agents .
Mode of Action
The compound interacts with the FABI enzyme, inhibiting its function . This interaction disrupts the bacterial fatty acid biosynthesis, which is crucial for bacterial survival and replication
Biochemical Pathways
The inhibition of the FABI enzyme disrupts the fatty acid biosynthesis pathway in bacteria . Fatty acids are essential components of the bacterial cell membrane and are involved in various cellular functions. Therefore, the disruption of this pathway can lead to the death of the bacteria .
Result of Action
The compound has shown potent antibacterial activity against various bacterial strains . For instance, it has demonstrated significant antibacterial activity against Bacillus subtilis and Streptococcus pneumonia . Some derivatives of the compound have even exhibited more potent antibacterial activity than reference drugs like Gentamicin and Ampicillin .
Avantages Et Limitations Des Expériences En Laboratoire
NMP has a number of advantages for lab experiments. It is easy to synthesize and cost-effective, making it a popular choice for research laboratories. It is also relatively non-toxic and can be easily stored and handled. However, it is important to note that NMP is not suitable for use in vivo experiments due to its potential toxicity.
Orientations Futures
The future of NMP is promising. It has potential applications in drug synthesis, enzyme inhibition, and biochemistry. It could also be used to study the structure and function of proteins. Additionally, it could be used to develop new drugs or to modify existing drugs. Finally, NMP could be used to study the structure and function of enzymes involved in metabolic pathways.
Méthodes De Synthèse
NMP is synthesized through a two-step process. The first step involves the reaction of naphthalene with anhydrous hydrazine to form anhydrous hydrazone. This hydrazone is then reacted with anhydrous ammonia to form NMP. This synthesis method is simple and cost-effective, making it a popular choice for research laboratories.
Propriétés
IUPAC Name |
N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(14(16)15-17)10-3-4-12-8-13(18-2)6-5-11(12)7-10/h3-9,17H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCRNJWKSQLYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)
![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)

![1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344461.png)
![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)


![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)